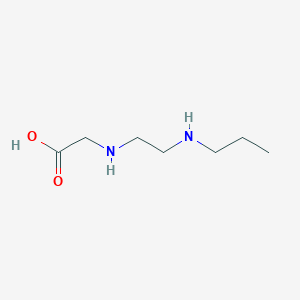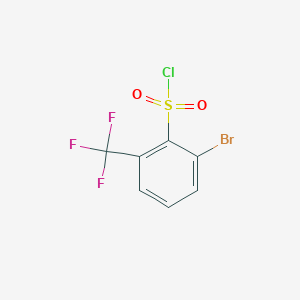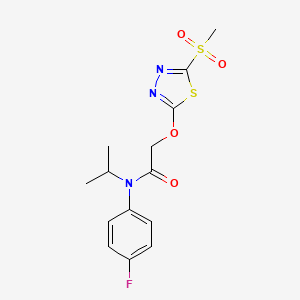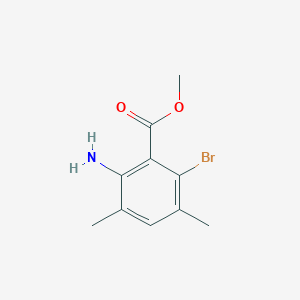
Methyl2-amino-6-bromo-3,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, two methyl groups, and an amino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-bromo-3,5-dimethylbenzoate typically involves the bromination of methyl 2-amino-3,5-dimethylbenzoate. One common method includes the use of N-methyl-N-n-butylimidazole tribromide as the brominating agent. The reaction is carried out by adding methyl 2-amino-3,5-dimethylbenzoate and the brominating agent into a reactor, heating while stirring until the materials are dissolved, and then maintaining the temperature at around 60°C for 2.5 to 3.5 hours .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The process involves careful control of temperature, reaction time, and the use of efficient brominating agents to ensure high yield and purity. The final product is typically isolated through extraction, drying, and concentration steps.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-6-bromo-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with an additional bromine atom.
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with different positions of the amino and methyl groups.
Uniqueness
Methyl 2-amino-6-bromo-3,5-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
methyl 2-amino-6-bromo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-5-4-6(2)9(12)7(8(5)11)10(13)14-3/h4H,12H2,1-3H3 |
Clé InChI |
CSWAAPYRGBPCDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C(=O)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



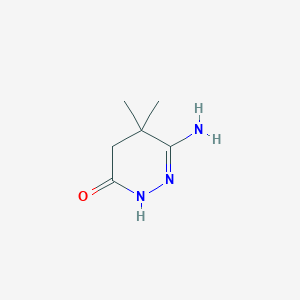
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)


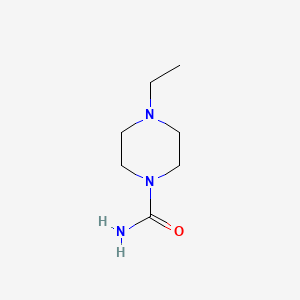
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)



